molecular formula C17H21N3O3 B15177920 4-Amino-N-(4-amino-2,5-diethoxyphenyl)benzamide CAS No. 71411-89-7

4-Amino-N-(4-amino-2,5-diethoxyphenyl)benzamide

Cat. No.: B15177920
CAS No.: 71411-89-7
M. Wt: 315.37 g/mol
InChI Key: NRCOFIYEWYNLRL-UHFFFAOYSA-N
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Description

. It is a versatile compound used in various scientific and industrial applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the condensation of 4-amino-2,5-diethoxyaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(4-amino-2,5-diethoxyphenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: It serves as a staining agent in histology and cytology, aiding in the visualization of cellular components under a microscope.

Medicine: The compound is utilized in diagnostic assays and as a precursor for the synthesis of pharmaceuticals.

Industry: It is employed in the manufacturing of dyes and pigments due to its color properties.

Mechanism of Action

The mechanism by which 4-Amino-N-(4-amino-2,5-diethoxyphenyl)benzamide exerts its effects depends on its specific application. In staining applications, the compound interacts with cellular components, leading to color formation that allows for better visualization under a microscope. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.

Comparison with Similar Compounds

  • Fast Blue RR: Another azo dye with similar applications but different chemical structure.

  • N-(4-Amino-2,5-diethoxyphenyl)benzamide: A structural isomer with similar uses in staining and synthesis.

Uniqueness: 4-Amino-N-(4-amino-2,5-diethoxyphenyl)benzamide is unique in its specific chemical structure, which imparts distinct properties and reactivity compared to its similar compounds.

This compound's versatility and wide range of applications make it an important tool in scientific research and industrial processes. Its unique properties and reactivity profile set it apart from other similar compounds, making it a valuable asset in various fields.

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Properties

CAS No.

71411-89-7

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

4-amino-N-(4-amino-2,5-diethoxyphenyl)benzamide

InChI

InChI=1S/C17H21N3O3/c1-3-22-15-10-14(16(23-4-2)9-13(15)19)20-17(21)11-5-7-12(18)8-6-11/h5-10H,3-4,18-19H2,1-2H3,(H,20,21)

InChI Key

NRCOFIYEWYNLRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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